molecular formula C10H10BrNO B1270987 N-allyl-2-bromobenzamide CAS No. 88229-24-7

N-allyl-2-bromobenzamide

Cat. No.: B1270987
CAS No.: 88229-24-7
M. Wt: 240.1 g/mol
InChI Key: VPPCKVGSJHMNDS-UHFFFAOYSA-N
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Description

N-allyl-2-bromobenzamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and an allyl group at the nitrogen atom

Scientific Research Applications

N-allyl-2-bromobenzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.

Safety and Hazards

N-allyl-2-bromobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-2-bromobenzamide can be synthesized through the bromination of N-allylbenzamide. The bromination process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the bromination process can be scaled up using continuous-flow photochemical reactors. This method allows for efficient light irradiation and improved conversion rates and selectivity compared to traditional batch processes. The continuous-flow process also reduces reaction times and can be optimized to produce several grams or kilograms of the compound per day .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-bromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Benzoyl Peroxide or AIBN: Radical initiators for bromination.

    Hydrogen Gas (H2): Used in reduction reactions with a suitable catalyst like palladium on carbon (Pd/C).

    Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation reactions.

Major Products Formed

    Substituted Benzamides: Formed through nucleophilic substitution reactions.

    Epoxides: Formed through oxidation of the allyl group.

    Amines and Alcohols: Formed through reduction of the carbonyl group.

Mechanism of Action

The mechanism of action of N-allyl-2-bromobenzamide involves its interaction with various molecular targets. The bromine atom and the allyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-allylbenzamide: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

    2-bromobenzamide: Lacks the allyl group, which reduces its versatility in organic synthesis.

    N-allyl-4-bromobenzamide: Has the bromine atom at the fourth position, which can lead to different reactivity and properties.

Uniqueness

N-allyl-2-bromobenzamide is unique due to the presence of both the bromine atom and the allyl group, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-bromo-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPCKVGSJHMNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364548
Record name Benzamide, 2-bromo-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-24-7
Record name Benzamide, 2-bromo-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYL-2-BROMOBENZAMIDE
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